REACTION_CXSMILES
|
[CH3:1][C:2]([NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)([CH3:6])[C:3]([OH:5])=[O:4].[CH2:15]=O.[H][H]>CCO.[OH-].[OH-].[Pd+2]>[CH3:6][C:2]([N:7]([CH3:15])[CH2:8][CH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)([CH3:1])[C:3]([OH:5])=[O:4] |f:4.5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C)NCC1CCOCC1
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 24 h at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through celite
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)N(CC1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |